(R)-3-((3S,4R,5R)-4-(4-(3-(2-methoxybenzyloxy)propoxy)phenyl)-5-((4-methoxynaphthalen-2-yl)methoxy)piperidin-3-yloxy)propane-1,2-diol
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Overview
Description
Ro-65-7219 is a renin inhibitor developed by F. Hoffmann-La Roche Ltd. Renin is an enzyme that plays a crucial role in the regulation of blood pressure and electrolyte balance. By inhibiting renin, Ro-65-7219 has potential therapeutic applications in the treatment of cardiovascular and urogenital diseases .
Preparation Methods
The synthetic routes and reaction conditions for Ro-65-7219 are not widely published. renin inhibitors typically involve complex organic synthesis processes, including multiple steps of chemical reactions such as condensation, cyclization, and purification. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ro-65-7219, as a renin inhibitor, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Ro-65-7219 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of renin and its effects on biochemical pathways.
Biology: Helps in understanding the role of renin in physiological processes and its impact on various biological systems.
Medicine: Potential therapeutic applications in treating hypertension and other cardiovascular diseases by inhibiting renin activity.
Industry: Used in the development of new pharmaceuticals targeting renin inhibition
Mechanism of Action
Ro-65-7219 exerts its effects by inhibiting the activity of renin, an enzyme responsible for converting angiotensinogen to angiotensin I. This inhibition prevents the subsequent formation of angiotensin II, a potent vasoconstrictor that increases blood pressure. By blocking this pathway, Ro-65-7219 helps in reducing blood pressure and improving cardiovascular health .
Comparison with Similar Compounds
Ro-65-7219 can be compared with other renin inhibitors such as aliskiren and remikiren:
Properties
Molecular Formula |
C37H45NO8 |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(2R)-3-[(3S,4R,5R)-5-[(4-methoxynaphthalen-2-yl)methoxy]-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]piperidin-3-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C37H45NO8/c1-41-33-11-6-4-9-29(33)24-43-16-7-17-44-31-14-12-27(13-15-31)37-35(20-38-21-36(37)46-25-30(40)22-39)45-23-26-18-28-8-3-5-10-32(28)34(19-26)42-2/h3-6,8-15,18-19,30,35-40H,7,16-17,20-25H2,1-2H3/t30-,35+,36-,37-/m1/s1 |
InChI Key |
QYBJMSXQFYUZHD-ZLWKXDTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)[C@@H]3[C@H](CNC[C@H]3OC[C@@H](CO)O)OCC4=CC5=CC=CC=C5C(=C4)OC |
Canonical SMILES |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)C3C(CNCC3OCC(CO)O)OCC4=CC5=CC=CC=C5C(=C4)OC |
Origin of Product |
United States |
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